
N~1~-Methoxy-N~1~-methyl-N~8~-phenyloctanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-Methoxy-N~1~-methyl-N~8~-phenyloctanediamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group, a methyl group, and a phenyl group attached to an octanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1-Methoxy-N~1~-methyl-N~8~-phenyloctanediamide typically involves the reaction of N,O-dimethylhydroxylamine hydrochloride with an appropriate acyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere at low temperatures to ensure the stability of the intermediates. The resulting product is then purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of N1-Methoxy-N~1~-methyl-N~8~-phenyloctanediamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: N1-Methoxy-N~1~-methyl-N~8~-phenyloctanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Aplicaciones Científicas De Investigación
Chemistry: N1-Methoxy-N~1~-methyl-N~8~-phenyloctanediamide is used as a reagent in organic synthesis, particularly in the formation of complex amides and esters. It serves as a building block for the synthesis of various organic compounds .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It is also employed in the development of biochemical assays .
Medicine: It is investigated for its role in modulating biological pathways and its potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of certain polymers and coatings .
Mecanismo De Acción
The mechanism of action of N1-Methoxy-N~1~-methyl-N~8~-phenyloctanediamide involves its interaction with specific molecular targets. The methoxy and methyl groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways by interacting with enzymes and receptors, leading to changes in cellular functions .
Comparación Con Compuestos Similares
N-Methoxy-N-methylacetamide: This compound shares structural similarities with N1-Methoxy-N~1~-methyl-N~8~-phenyloctanediamide but has a shorter carbon chain.
N-Methoxy-N-methyl-1H-imidazole-1-carboxamide: Another similar compound with a different core structure but similar functional groups.
Uniqueness: N1-Methoxy-N~1~-methyl-N~8~-phenyloctanediamide is unique due to its longer carbon chain and the presence of both methoxy and phenyl groups.
Propiedades
Número CAS |
651768-07-9 |
|---|---|
Fórmula molecular |
C16H24N2O3 |
Peso molecular |
292.37 g/mol |
Nombre IUPAC |
N'-methoxy-N'-methyl-N-phenyloctanediamide |
InChI |
InChI=1S/C16H24N2O3/c1-18(21-2)16(20)13-9-4-3-8-12-15(19)17-14-10-6-5-7-11-14/h5-7,10-11H,3-4,8-9,12-13H2,1-2H3,(H,17,19) |
Clave InChI |
WAUYUNVIUOUMFQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)CCCCCCC(=O)NC1=CC=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene](/img/structure/B12520188.png)
![tert-butyl N-benzyl-N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate](/img/structure/B12520192.png)
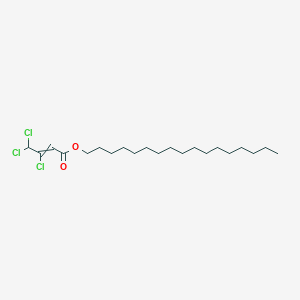
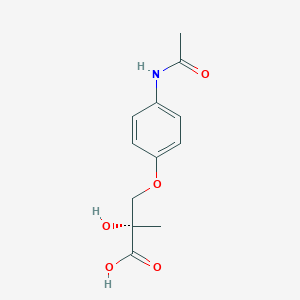
![(3S)-4-cyclopentyl-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12520211.png)
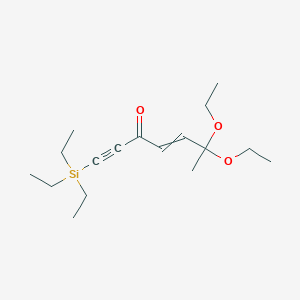
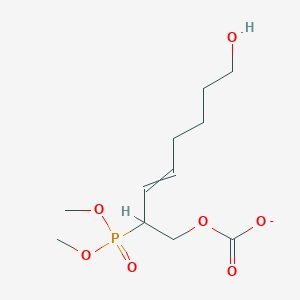
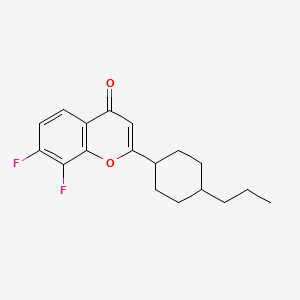
![Phosphonium, triphenyl[9-(phenylmethoxy)nonyl]-, bromide](/img/structure/B12520228.png)
![1H-Imidazole, 2-(phenoxymethyl)-4-[4-(phenylthio)phenyl]-](/img/structure/B12520230.png)
![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxypentanoic acid](/img/structure/B12520239.png)
![Sodium 2-{2-[2-(2,6-dimethylpiperidine-1-carbonylamino)-4,4-dimethylpentanamido]-3-[1-(methoxycarbonyl)indol-3-yl]propanamido}hexanoate](/img/structure/B12520242.png)
![(1R,2S,4R)-Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B12520256.png)
